[1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group and a 2-aminoethyl substituent on the piperidine ring. This structure combines the steric protection of the tert-butyl group with the reactivity of the amine, making it a valuable intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)12-7-6-9-16(11-12)10-8-15/h12H,5-11,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMAGCUUVOROMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Core
The piperidine ring is constructed via cyclization of appropriate diamines or through ring-closing metathesis. For example, 4-piperidone derivatives undergo reductive amination with ethylenediamine to yield 1-(2-aminoethyl)piperidine intermediates. This step often employs sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C, achieving yields of 75–85%.
Final Functionalization and Purification
The aminoethyl group is introduced via Mitsunobu reaction or alkylation. For instance, reacting the Boc-protected piperidine with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C achieves 65–75% yield. Final purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Prevents decomposition |
| Solvent | THF/Water (9:1) | Enhances Boc group stability |
| Catalyst | DMAP (0.1 equiv) | Accelerates carbamation |
| Reaction Time | 4–6 hours | Maximizes conversion |
Industrial protocols report overall yields of 60–70% with >95% purity, validated via high-performance liquid chromatography (HPLC).
Optimization Strategies and Challenges
Regioselectivity in Carbamate Formation
Competing reactions between primary and secondary amines are mitigated by transient protection of the piperidine nitrogen using temporary protecting groups such as benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc). Subsequent Boc introduction and deprotection steps ensure regioselective functionalization.
Byproduct Mitigation
Common byproducts include over-alkylated derivatives and hydrolyzed carbamates. These are minimized by:
Analytical Characterization
The final compound is validated using:
-
Nuclear Magnetic Resonance (NMR) : δ 1.42 (s, 9H, Boc), δ 3.15–3.45 (m, 6H, piperidine and ethylamine), δ 4.05 (q, 2H, ethyl carbamate)
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HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Boc protection | 75 | 98 | High regioselectivity |
| One-pot alkylation | 65 | 95 | Reduced purification steps |
| Flow chemistry | 70 | 97 | Scalability |
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the piperidine ring or the ester group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and product yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminoethyl group, while reduction can lead to the formation of different piperidine derivatives.
Scientific Research Applications
Overview
[1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its piperidine ring structure and an aminoethyl side chain. This compound belongs to the class of carbamate derivatives, which are recognized for their diverse biological activities. Its unique structural features suggest significant potential in various scientific research applications, particularly in pharmacology and medicinal chemistry.
Biological Activities
The compound exhibits several pharmacological properties, such as:
- Neuroactivity : Potential applications in treating neurological disorders.
- Analgesic Effects : Similar compounds have been shown to exhibit pain-relieving properties.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent. Studies indicate that it may interact with various neurotransmitter systems, making it a candidate for research in:
- Anxiolytic Agents : Compounds that reduce anxiety.
- Antidepressants : Exploring its effects on mood regulation.
Asymmetric Synthesis
Due to the presence of a chiral center, this compound can be utilized in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against similar structures:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(2-Aminoethyl)piperidine | Lacks carbamate functionality | Neuroactive | Simpler structure |
| N-(tert-butoxycarbonyl)glycine | Contains carbamate group | Amino acid derivative | Different bioactivity profile |
| 4-(Aminomethyl)piperidine | Similar piperidine ring | Potential analgesic effects | Different functional groups |
This table illustrates how the specific combination of functional groups in this compound may confer distinct biological properties compared to related compounds.
Case Studies and Findings
Recent studies have focused on the interaction mechanisms of this compound with various receptors:
- Receptor Binding Studies : Investigations into how this compound binds to serotonin and dopamine receptors have provided insights into its potential therapeutic effects.
- In Vivo Studies : Animal models have shown promising results in pain management and anxiety reduction when treated with derivatives of this compound.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with receptors, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The tert-butyl carbamate group and piperidine scaffold are common features among analogs. Key differences lie in substituents on the piperidine ring and adjacent functional groups.
Table 1: Structural Comparison of Selected Piperidine-Based tert-Butyl Carbamates
Purity and Commercial Availability
- The target compound and its close analogs (e.g., N,N-dimethyl-2-(piperidin-3-yl)ethan-1-amine) are discontinued, limiting commercial access .
- Derivatives with halogen or sulfonyl groups (e.g., CAS 1289388-56-2) are available at ≥95% purity, indicating broader applicability in high-precision syntheses .
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353966-33-2) is a synthetic organic molecule belonging to the class of carbamate derivatives. Its unique structural features, including a piperidine ring and an aminoethyl side chain, suggest significant pharmacological potential. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 271.4 g/mol. The structure includes a chiral center, which may influence its biological interactions and efficacy in various applications.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Notably, it has been studied for its potential as a GSK-3β inhibitor, which plays a critical role in cellular signaling pathways related to neurodegenerative diseases.
Key Mechanisms:
- GSK-3β Inhibition : The compound has shown promising inhibitory effects on GSK-3β, an enzyme implicated in several neurodegenerative disorders. In vitro studies have demonstrated IC50 values in the nanomolar range, indicating potent activity against this target .
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | IC50 (nM) | Unique Aspects |
|---|---|---|---|
| This compound | GSK-3β Inhibition | 360 - 480 | Strong neuroprotective effects |
| 4-(Aminomethyl)piperidine | Potential analgesic effects | Varies | Simpler structure without carbamate |
| N-(tert-butoxycarbonyl)glycine | Amino acid derivative | Varies | Different bioactivity profile |
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotective Study : A study assessed the compound's effect on neuronal cell viability under oxidative stress conditions. The results indicated that the compound significantly improved cell survival rates compared to untreated controls, highlighting its potential as a neuroprotective agent .
- Inflammatory Response Modulation : In models of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a capacity to suppress nitric oxide production and pro-inflammatory cytokines, suggesting anti-inflammatory properties .
Comparative Analysis
Comparative studies with structurally similar compounds reveal that the unique combination of functional groups in this compound may confer distinct biological properties. For instance:
- Compounds lacking the carbamate functionality generally exhibit simpler biological profiles and reduced potency against GSK-3β.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester?
Methodological Answer:
- Stepwise Protection/Deprotection : Utilize tert-butyl carbamate (Boc) groups to protect amine functionalities during multi-step syntheses. This prevents unwanted side reactions, as demonstrated in piperidine derivatives (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .
- Catalytic Coupling : Employ coupling agents like HATU or EDCI for amide bond formation between the piperidine core and ethyl-carbamic acid moieties, ensuring stoichiometric control to minimize byproducts .
- Temperature Control : Maintain reaction temperatures below 0°C during Boc group introduction to avoid premature deprotection or racemization .
Basic: Which purification techniques are most effective for isolating tert-butyl ester intermediates?
Methodological Answer:
- Flash Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate Boc-protected intermediates, as validated for tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) for high-purity crystalline products, as seen in chiral β-amino carbonyl compound syntheses .
- HPLC for Enantiomers : Apply chiral stationary phases (e.g., Chiralpak® AD-H) to resolve enantiomeric impurities, critical for stereochemically sensitive derivatives .
Advanced: How can enantioselective synthesis of this compound be achieved using asymmetric catalysis?
Methodological Answer:
- Phase-Transfer Catalysis (PTC) : Use cinchona alkaloid-derived catalysts (e.g., (R)- or (S)-BINOL) to induce asymmetry during alkylation steps, as shown for tert-butyl N-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]carbamate .
- Chiral Auxiliaries : Incorporate Evans oxazolidinones to direct stereochemistry during piperidine ring functionalization, followed by auxiliary removal under mild acidic conditions .
- Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to selectively hydrolyze one enantiomer of a racemic intermediate, as validated in tert-butyl ester syntheses .
Advanced: How should researchers address contradictions in NMR and mass spectrometry data for this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-verify H/C NMR assignments with 2D experiments (HSQC, HMBC) and high-resolution mass spectrometry (HRMS), as done for tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate .
- Dynamic Effects Analysis : Investigate conformational flexibility (e.g., piperidine ring puckering) via variable-temperature NMR to explain splitting discrepancies .
- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts using software like Gaussian or ORCA .
Basic: What safety protocols are critical when handling this compound’s reactive intermediates?
Methodological Answer:
- Tert-Butyl Deprotection Hazards : Use cold trifluoroacetic acid (TFA) in a fume hood to avoid violent exothermic reactions during Boc removal, as highlighted in safety data sheets for similar piperidine-carboxylic acid derivatives .
- Amine Neutralization : Quench residual amines with aqueous bicarbonate post-deprotection to prevent aerosolized toxicants .
- PPE Requirements : Wear nitrile gloves and safety goggles, as tert-butyl esters can cause severe eye irritation .
Advanced: How can computational methods accelerate reaction design for novel derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and optimize reaction pathways for tert-butyl ester formation, as applied by ICReDD for reaction path searches .
- Machine Learning (ML) : Train ML models on PubChem datasets to predict regioselectivity in piperidine alkylation reactions, reducing trial-and-error experimentation .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to identify optimal polar aprotic solvents (e.g., DMF vs. THF) .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Assign all protons and carbons using H, C, DEPT-135, and COSY, as demonstrated for tert-butyl 4-phenylpiperidine-3-carboxylate .
- X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction, critical for chiral centers in the piperidine ring .
- HPLC-MS : Monitor reaction progress with reverse-phase C18 columns and electrospray ionization (ESI-MS) for real-time purity assessment .
Advanced: What challenges arise when scaling up synthesis from laboratory to pilot plant?
Methodological Answer:
- Heat Transfer Limitations : Mitigate exotherms in Boc deprotection by scaling reaction vessels with jacketed cooling systems, as noted in reactor design principles .
- Heterogeneous Mixing : Use computational fluid dynamics (CFD) to optimize agitator speed and baffle placement for tert-butyl ester reactions in large batches .
- Byproduct Management : Implement continuous flow systems to isolate unstable intermediates (e.g., ethyl-carbamic acid derivatives) before degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
